molecular formula C8H8F2O B3025566 (1S)-1-(3,4-difluorophenyl)ethan-1-ol CAS No. 126534-40-5

(1S)-1-(3,4-difluorophenyl)ethan-1-ol

Cat. No. B3025566
CAS RN: 126534-40-5
M. Wt: 158.14 g/mol
InChI Key: WSIJRUFDDILTTN-YFKPBYRVSA-N
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Description

(1S)-1-(3,4-Difluorophenyl)ethan-1-ol, commonly known as 1-Difluorophenylethanol (1-DFPE), is an organic compound commonly used in scientific research. It is a colorless liquid with a low boiling point, making it ideal for a variety of laboratory applications. 1-DFPE has a wide range of applications in scientific research due to its unique properties, including its ability to act as a catalyst in organic synthesis, its low toxicity, and its high solubility in organic solvents. In addition, 1-DFPE has been used in a variety of biochemical and physiological studies, due to its ability to act as a substrate for certain enzymes, and its ability to interact with various receptors and transporters.

Scientific Research Applications

Chiral Intermediate Synthesis

(Guo et al., 2017) described the use of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a related compound, as a crucial chiral intermediate for synthesizing Ticagrelor, used in treating acute coronary syndromes. They developed an enzymatic process for its preparation, highlighting its potential in industrial applications due to its high productivity and environmentally friendly nature.

Fungicidal Activity

A study by (Kuzenkov & Zakharychev, 2009) on substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, which are structurally similar to (1S)-1-(3,4-difluorophenyl)ethan-1-ol, demonstrated fungicidal activity, indicating potential applications in agrochemicals.

Coordination Chemistry

Research by (Steel & Sumby, 2003) explored the coordination chemistry of similar compounds, which could provide insights into the application of (1S)-1-(3,4-difluorophenyl)ethan-1-ol in metallosupramolecular synthons.

Biocatalysis

A study on the lipase-mediated kinetic resolution of 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, a compound related to (1S)-1-(3,4-difluorophenyl)ethan-1-ol, by (Shimizu et al., 1996) suggests the potential of (1S)-1-(3,4-difluorophenyl)ethan-1-ol in stereoselective synthesis and biocatalysis.

Chemical Synthesis

(Kavala et al., 2008) and (Fujitsu et al., 1982) explored reactions involving structurally similar compounds, indicating the relevance of (1S)-1-(3,4-difluorophenyl)ethan-1-ol in organic synthesis and catalysis.

Pharmaceutical Research

(N. Devanna & K. S. Reddy, 2016) conducted a method development and validation study for quantitative determination of genotoxic impurities in fluconazole, a drug, using a related compound, showcasing potential applications in pharmaceutical quality control.

Environmental Applications

The work by (Hatzinger et al., 2017) on the biodegradation of 1,4-dioxane in aquifers and the potential application of similar compounds in environmental remediation suggests a possible environmental application for (1S)-1-(3,4-difluorophenyl)ethan-1-ol.

Radical Cation Studies

Research by (Eberson et al., 1997) on the solvent properties of hexafluoropropan-2-ol, a compound with some similarity to (1S)-1-(3,4-difluorophenyl)ethan-1-ol, in stabilizing radical cations, indicates potential applications in spectroscopy and mechanistic studies.

properties

IUPAC Name

(1S)-1-(3,4-difluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIJRUFDDILTTN-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00562638
Record name (1S)-1-(3,4-Difluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-(3,4-difluorophenyl)ethan-1-ol

CAS RN

126534-40-5, 126534-41-6
Record name (αS)-3,4-Difluoro-α-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126534-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S)-1-(3,4-Difluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S)-1-(3,4-difluorophenyl)ethan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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